N-benzylcyclohexanamine

Overview

Description

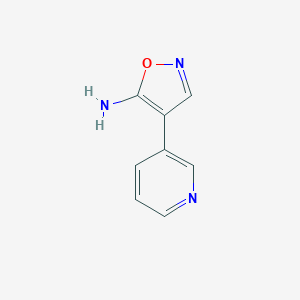

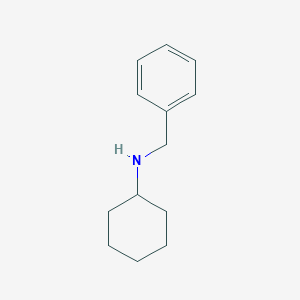

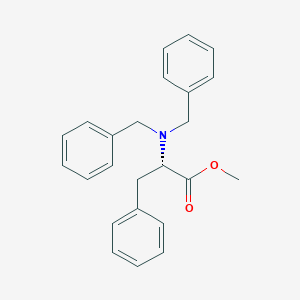

N-Benzylcyclohexanamine is a chemical compound with the molecular formula C13H19N . It has an average mass of 189.297 Da and a monoisotopic mass of 189.151749 Da .

Synthesis Analysis

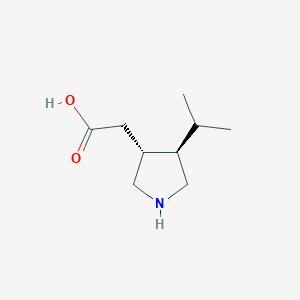

The hydrogenolysis of N-benzylcyclohexylamine (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts having Pd contents between 0.5 and 10% . Three different silica supports were used, two of them having pore diameters of 60A and 40A and one an amorphous material .Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a cyclohexanamine . The molecule contains a total of 34 bond(s). There are 15 non-H bond(s), 6 multiple bond(s), 3 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis

The hydrogenolysis of this compound (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts . The rates of debenzylations run over the Pd/SiO2 series of catalysts steadily increased with the use of the 10% Pd to the 2% Pd catalysts .Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 189.3 . The storage temperature is room temperature .Scientific Research Applications

Analytical Characterization and Biological Matrices Detection :

- N-benzylcyclohexanamine and similar compounds are characterized and analyzed using various methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. A study developed analytical methods for detecting these compounds in blood, urine, and vitreous humor (De Paoli et al., 2013).

Syntheses and Analytical Characterizations :

- Research has focused on synthesizing and characterizing N-alkyl-arylcyclohexylamines, which are often marketed as research chemicals and have psychoactive properties, similar to ketamine (Wallach et al., 2016).

Toxicology and Intoxication Cases :

- There are reports of non-fatal intoxication cases involving arylcyclohexylamine compounds, highlighting their recreational use and the importance of molecular networking for identifying these substances (Pelletier et al., 2021).

Metabolism and Toxicological Detection :

- Studies on the metabolism and toxicological detection of phencyclidine-derived designer drugs related to this compound have been conducted, which are important for understanding their effects and for forensic analysis (Sauer et al., 2008).

Molecular Docking and Antidiabetic Activity :

- Research has been done on the molecular docking and antidiabetic activity of certain this compound derivatives, indicating potential therapeutic applications (Devi et al., 2020).

Pharmacology and Behavior Studies :

- The role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs, which include compounds structurally similar to this compound, has been studied to understand their neuropharmacological effects (Chaudieu et al., 1989).

Mechanism of Action

Target of Action

N-Benzylcyclohexanamine (NBCA) is a chemical compound with the molecular formula C13H19N The primary targets of NBCA are not explicitly mentioned in the available literature

Mode of Action

One study mentions its use in hydrogenolysis reactions . Hydrogenolysis is a chemical reaction where a chemical bond is cleaved or “lysed” by the addition of hydrogen . In the context of NBCA, it is used in organic synthesis to remove benzyl blocking or protecting groups from benzyl ethers, esters, amines, or amides . The reaction is initiated by the adsorption of the benzene ring on the catalyst surface where it acts as an ‘anchor’ to hold the C–O bond near the catalyst surface .

Biochemical Pathways

Given its use in hydrogenolysis reactions, it may be involved in pathways related to the synthesis and degradation of various organic compounds .

Result of Action

Its role in hydrogenolysis suggests that it may facilitate the removal of benzyl groups from various compounds, potentially altering their chemical structure and function .

Safety and Hazards

Future Directions

The hydrogenolysis of N-benzylcyclohexanamine (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts . The results suggest that this process could be further optimized by adjusting the Pd content and the type of silica support used . This could potentially lead to more efficient and cost-effective methods for the production of this compound and similar compounds in the future .

Biochemical Analysis

Biochemical Properties

N-benzylcyclohexanamine has been studied in the context of hydrogenolysis, a chemical reaction involving the breaking of a chemical bond by the addition of hydrogen . The reaction was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts . This suggests that this compound may interact with various enzymes and proteins involved in hydrogenolysis .

Cellular Effects

Given its involvement in hydrogenolysis, it is plausible that this compound could influence cell function by participating in biochemical reactions that alter cellular metabolism .

Molecular Mechanism

In the context of hydrogenolysis, it is proposed that the reaction is initiated by the adsorption of the benzene ring on the catalyst surface

Properties

IUPAC Name |

N-benzylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWYMFZAZUYNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195951 | |

| Record name | Benzenemethanamine, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4383-25-9 | |

| Record name | Benzenemethanamine, N-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)

![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)

![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)